[4-(5-Formyl-2-furyl)phenyl]acetonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H9NO2 |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
2-[4-(5-formylfuran-2-yl)phenyl]acetonitrile |
InChI |
InChI=1S/C13H9NO2/c14-8-7-10-1-3-11(4-2-10)13-6-5-12(9-15)16-13/h1-6,9H,7H2 |
InChI Key |
WIDHTLLLUZYJOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC#N)C2=CC=C(O2)C=O |
Origin of Product |
United States |
Advanced Synthetic Strategies and Methodologies for 4 5 Formyl 2 Furyl Phenyl Acetonitrile and Analogous Structures
Direct Synthetic Routes and Reaction Pathway Elucidation
The assembly of the target molecule, [4-(5-Formyl-2-furyl)phenyl]acetonitrile, hinges on the strategic formation of the key carbon-carbon bond connecting the furan (B31954) and phenyl rings. Direct synthetic routes are designed to efficiently link the constituent fragments or their immediate precursors.
Strategies for Carbon-Carbon Bond Formation (e.g., connecting the furan-phenyl-aldehyde and phenyl-acetonitrile fragments or their precursors)
The primary challenge in synthesizing this compound lies in the formation of the aryl-furan bond. Palladium-catalyzed cross-coupling reactions are the most prominent and effective methods for this transformation. wikipedia.org The general approach involves coupling a furan derivative with a phenylacetonitrile (B145931) derivative.
Two principal cross-coupling pathways can be envisioned:
Suzuki-Miyaura Coupling: This is a versatile and widely used method for C-C bond formation. libretexts.org The reaction can be performed by coupling 5-formyl-2-furylboronic acid with a halogenated phenylacetonitrile, such as 4-bromophenylacetonitrile (B126402) . The boronic acid precursor is known to be unstable but can be synthesized and used in subsequent coupling steps. google.com Conversely, the coupling can occur between 5-bromo-2-furaldehyde (B32451) and (4-cyanomethylphenyl)boronic acid . nih.gov The reaction is catalyzed by a palladium complex in the presence of a base. libretexts.org The reactivity of the halide partner typically follows the trend I > OTf > Br >> Cl. wikipedia.org
Organozinc Cross-Coupling (Negishi-type): An alternative route involves the use of organozinc reagents. nih.gov For instance, a reagent like (4-cyanomethylphenyl)zinc halide can be coupled with 5-bromo-2-furaldehyde . A notable advancement in this area is the direct synthesis of organozinc halides from brominated furan derivatives, which can then participate in coupling reactions under mild conditions. nih.gov
Another relevant strategy for forming analogous structures involves condensation reactions. The Knoevenagel condensation, for example, is a classic C-C bond-forming reaction between an aldehyde and an active methylene (B1212753) compound, such as phenylacetonitrile. nih.gov This method is used to synthesize 2-phenyl-3-[5-(X-phenyl)-2-furyl]acrylonitriles from various 5-phenyl-2-furaldehydes and phenylacetonitrile, demonstrating a direct connection between a furaldehyde and a phenylacetonitrile moiety, albeit forming a C=C double bond. chempap.org
| Reaction Type | Furan Precursor | Aryl Precursor | Catalyst/Reagent | Typical Conditions | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 5-Formyl-2-furylboronic acid | 4-Bromophenylacetonitrile | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Toluene (B28343)/EtOH/H₂O, Reflux | google.comnih.gov |
| Suzuki-Miyaura Coupling | 5-Bromo-2-furaldehyde | (4-Cyanomethylphenyl)boronic acid | PdCl₂(dppf), Base (e.g., KF) | THF/H₂O, 60 °C | ysu.am |
| Organozinc Coupling | 5-Bromo-2-furaldehyde | Aryl- or Heteroarylzinc halide | Pd Catalyst | Mild conditions | nih.gov |
| Knoevenagel Condensation (Analogues) | 5-Aryl-2-furaldehyde | Phenylacetonitrile | Piperidine | Solvent-free, Ambient Temp | nih.govchempap.org |
Targeted Functional Group Interconversions Leading to the this compound Scaffold
Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the strategic modification of molecules to install the desired reactive centers. fiveable.me In the context of this compound synthesis, FGI can be crucial for introducing the formyl (-CHO) and acetonitrile (B52724) (-CH₂CN) groups if they are not compatible with the primary C-C bond-forming reaction.
Introduction of the Acetonitrile Group: The acetonitrile moiety is often prepared from a corresponding benzyl (B1604629) halide. For example, a precursor like 4-(bromomethyl)phenylboronic acid could be used in a Suzuki coupling, followed by reaction with an alkali metal cyanide (e.g., NaCN, KCN) to displace the bromide and form the nitrile. google.comorgsyn.org This nucleophilic substitution is a standard method for nitrile synthesis.
Protection/Deprotection of the Formyl Group: The aldehyde (formyl) group can be sensitive to certain reaction conditions, particularly those involving strong bases or nucleophiles. acs.org To circumvent this, the aldehyde can be protected as an acetal (B89532) (e.g., a diethyl acetal) before the C-C coupling step. acs.orgnih.gov This strategy involves reacting the furaldehyde with an alcohol like ethanol (B145695) under acidic conditions. After the main coupling reaction is complete, the aldehyde is regenerated by acidic hydrolysis. This one-pot, multi-step sequence of protection, coupling, and deprotection is an efficient way to synthesize 5-aryl-2-furaldehydes. acs.orgnih.gov
Methodologies for the Synthesis of Precursors and Key Intermediates
The availability of high-quality precursors is paramount for a successful synthesis. The key intermediate for the target molecule is a 5-aryl-2-furaldehyde derivative.
Synthesis of 5-Aryl-2-furaldehyde Analogues and Derivatives
Substituted furans are common structural units in pharmaceuticals and natural products. acs.org The synthesis of 5-aryl-2-furaldehydes, which are valuable synthetic intermediates, can be achieved through several robust methods. researchgate.net
Palladium-catalyzed reactions represent the most powerful and versatile strategy for synthesizing 5-aryl-2-furaldehydes. acs.org These methods offer high regioselectivity and functional group tolerance.
Direct C-H Arylation: An efficient method involves the direct arylation of 2-furaldehyde at the 5-position. acs.orgresearchgate.net This reaction couples 2-furaldehyde directly with functionalized aryl halides using a palladium(II) chloride catalyst under relatively mild conditions. acs.org This approach avoids the pre-functionalization of the furan ring, making it highly atom-economical.
Suzuki-Miyaura Coupling: As mentioned previously, the Suzuki reaction is a mainstay for this transformation. wikipedia.orgresearchgate.net It typically involves the coupling of a furan-based organoboron compound with an aryl halide, or vice-versa. researchgate.net A scalable, one-pot procedure has been developed starting from 2-furaldehyde diethyl acetal, which is lithiated, transmetalated to an organozincate, and then coupled with an aryl halide in a palladium-mediated reaction, followed by deprotection. acs.orgnih.gov This avoids the use of costly 5-bromo-2-furaldehyde on a large scale. acs.org
| Method | Furan Substrate | Aryl Substrate | Catalyst/Base | Yield | Reference |
|---|---|---|---|---|---|
| Direct C-H Arylation | 2-Furaldehyde | Aryl Halide | PdCl₂ | Variable | acs.orgresearchgate.net |
| Suzuki Coupling (via Organozinc) | 2-Furaldehyde diethyl acetal | Aryl Halide | Pd(dppf)Cl₂ | Good to Excellent | acs.org |
| Suzuki-Miyaura Coupling | 5-Bromo-2-furaldehyde | Arylboronic Acid | Pd Catalyst / Base | Good | nih.gov |
The furan ring is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution (EAS), with a reactivity much higher than that of benzene (B151609). pearson.comchemicalbook.com The substitution preferentially occurs at the C2 (or C5) position because the carbocation intermediate formed by attack at this position is better stabilized by resonance, involving the lone pair of the oxygen atom. chemicalbook.compearson.com
While direct Friedel-Crafts acylation or alkylation can be used, other EAS reactions are also employed for the arylation of furans:
Meerwein Arylation: This reaction involves the copper-catalyzed arylation of furan derivatives using arenediazonium salts. acs.org 5-Aryl-2-furaldehydes have been successfully synthesized by the arylation of furfural (B47365) with various arenediazonium salts. osi.lvpensoft.net
Gomberg-Bachmann Reaction: This reaction can also be used for aryl-aryl bond formation, including those involving furan rings, through the reaction of a diazonium salt with the aromatic heterocycle. researchgate.net
These electrophilic substitution methods provide alternative, often complementary, routes to the palladium-catalyzed pathways for accessing the necessary 5-aryl-2-furaldehyde precursors. pearson.com
Oxidation Routes for Formyl Group Installation
The introduction of a formyl group onto the furan ring is a key functionalization step. A common strategy involves the selective oxidation of a more accessible precursor, such as a hydroxymethyl group. Non-precious transition metal oxides have emerged as effective catalysts for this transformation. For instance, the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to produce furan derivatives with a formyl group can be achieved under specific catalytic conditions. researchgate.net One study demonstrated the use of a mixed manganese-iron oxide catalyst (Mn3Fe7) for the selective oxidation of HMF. researchgate.net The process requires careful optimization of reaction parameters to maximize the yield of the desired formyl product while minimizing over-oxidation to a carboxylic acid. researchgate.net
Other established methods for the oxidation of alcohols to aldehydes, such as those using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), are also applicable and can provide high yields without racemization for chiral substrates. researchgate.net Furan ring oxidation can also lead to ring-opened products, such as 4-oxo-2-alkenoic acids, using reagents like N-Bromosuccinimide (NBS) followed by sodium chlorite (B76162) (NaClO₂), a strategy employed in the synthesis of natural products like macrosphelide B. nih.gov
| Catalyst | Key Conditions | HMF Conversion (%) | Product (Yield) | Reference |
|---|---|---|---|---|
| Mn3Fe7 | 0.5 mmol Na2CO3, 140 °C, 90 min, 30 bar O2 | 83.0 | 5-Formyl-2-furancarboxylic acid (37.7%) | researchgate.net |
Photochemical Synthesis of Arylfuran Derivatives
Photochemical methods provide a powerful and selective alternative for constructing the aryl-furan linkage. rsc.org These reactions often proceed under mild conditions and can offer unique selectivity compared to thermal or metal-catalyzed processes. A notable example is the photochemical substitution of a halogen atom on the furan ring with an aryl group. rsc.orgresearchgate.net By irradiating a 2-formylfuran bearing a bromine atom at the 5-position in an aromatic solvent like benzene, a substitution reaction occurs, leading to the formation of a 5-aryl-2-furaldehyde derivative. This process is highly selective, as only bromine atoms conjugated with the carbonyl function (at C-3 or C-5) undergo substitution.
This method represents an efficient route to 5-arylfuran-2-carbaldehydes, which are valuable precursors for compounds with a wide range of biological activities. The reaction is typically carried out using a high-pressure mercury arc lamp.
| Furan Substrate | Aromatic Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 5-Bromofuran-2-carbaldehyde | Benzene | 5-Phenylfuran-2-carbaldehyde | 64 | researchgate.net |
| 5-Iodofuran-2-carbaldehyde | Benzene | 5-Phenylfuran-2-carbaldehyde | 91 | researchgate.net |
Condensation Reactions Involving Furan Aldehydes and Acetonitrile Derivatives
Condensation reactions provide a classic route for C-C bond formation and are particularly useful for linking furan aldehydes with compounds containing an active methylene group, such as acetonitrile derivatives. The Knoevenagel condensation, for example, can be used to react a furan aldehyde with an acetonitrile derivative like ethyl cyanoacetate (B8463686) or phenyl sulfonyl acetonitrile. researchgate.net This reaction typically yields an α,β-unsaturated product, such as ethyl 2-cyano-3-(5-phenyl-2-furyl)acrylate. researchgate.net
In a different approach, aldehydes, including heteroaromatic variants like furfural, can undergo an annulation reaction with acetonitrile mediated by a strong base such as potassium tert-butoxide (KOtBu) to form substituted dihydropyridin-2(1H)-ones. rsc.org This demonstrates the ability of acetonitrile to act as a multicomponent building block in condensation cascades. rsc.org
Catalytic Systems and Reaction Condition Optimization in Synthetic Protocols
The choice of catalyst and reaction conditions is paramount in modern organic synthesis to ensure high yield, selectivity, and efficiency. Both transition metal and acid/base catalysis play indispensable roles in the synthesis of complex molecules like this compound.
Application of Transition Metal Catalysis (e.g., Palladium in C-C coupling)
Transition metal catalysis, particularly using palladium, is the cornerstone for constructing the C-C bond between the furan and phenyl rings. magtech.com.cnresearchgate.net Cross-coupling reactions such as the Suzuki, Stille, and Heck reactions are powerful tools for this purpose. youtube.com The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.com
In a typical Suzuki coupling for this synthesis, a boronic acid or ester derivative of one ring (e.g., (4-cyanomethylphenyl)boronic acid) is coupled with a halide of the other (e.g., 5-bromo-2-furaldehyde) in the presence of a palladium(0) catalyst and a base. The palladium catalyst facilitates the coupling by inserting into the carbon-halogen bond (oxidative addition), exchanging the halide for the organic group from the boron reagent (transmetalation), and finally, joining the two organic fragments while regenerating the catalyst (reductive elimination). youtube.comyoutube.com The versatility of these methods allows for the coupling of a wide array of functionalized substrates. mdpi.com
Role of Acid and Base Catalysis in Condensation and Functionalization Reactions
Acid and base catalysis are fundamental for controlling a variety of synthetic transformations, including condensation and functionalization reactions involving furan derivatives.
Base Catalysis: Bases are crucial in condensation reactions where a proton must be removed from an active methylene compound. In the KOtBu-mediated annulation of aldehydes with acetonitrile, the strong base is essential for deprotonating acetonitrile, initiating the reaction cascade. rsc.org In palladium-catalyzed cross-coupling reactions, a base (e.g., Na₂CO₃, K₂CO₃) is required to facilitate the transmetalation step of the catalytic cycle. researchgate.net Furthermore, the basicity of catalyst supports, such as magnesium oxide (MgO), can have a beneficial effect, minimizing the formation of carbonaceous deposits and improving yields in oxidative condensation reactions. mdpi.com
Acid Catalysis: Acid catalysts are often employed to activate carbonyl groups in condensation reactions. In the reaction between furan and an aldehyde, an acid protonates the aldehyde, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the furan ring. scispace.com Both mineral acids like H₂SO₄ and solid acid catalysts such as Amberlyst® 15 have been used for this purpose. researchgate.netscispace.comresearchgate.net However, a significant challenge with acid catalysis in furan chemistry is the potential for undesired side reactions, most notably acid-catalyzed ring opening. rsc.orgscite.ai The furan ring can be protonated, typically at the α-carbon, which can lead to hydrolysis and the formation of linear dicarbonyl compounds. rsc.orgscite.airesearchgate.net The reactivity towards ring-opening is highly dependent on the substituents present on the furan ring and the reaction conditions. rsc.org Therefore, careful selection of the acid catalyst and control of parameters like temperature and solvent are critical to favor the desired functionalization or condensation over ring degradation. nih.gov
Strategic Solvent Selection and Environmental Control in Reaction Systems
The choice of solvent is a critical parameter in the synthesis of complex molecules like this compound, profoundly influencing reaction rates, yields, and selectivity. The synthesis of the biaryl core of this molecule would likely involve a cross-coupling reaction, such as the Suzuki-Miyaura coupling. Traditionally, these reactions are performed in hazardous organic solvents. inovatus.es However, a significant goal in modern chemistry is to develop more environmentally friendly processes. inovatus.es This has led to extensive research into "green solvents" that are less toxic, derived from renewable resources, and have a smaller environmental footprint. inovatus.esacs.orgnih.gov
Organic solvents constitute a large portion of the waste generated during drug synthesis, making the transition to greener alternatives an important objective for sustainable chemistry. acs.orgnih.gov For nickel-catalyzed Suzuki-Miyaura couplings, a reaction relevant to forming the phenyl-furan bond, solvents such as 2-Me-THF and tert-amyl alcohol have been identified as effective green alternatives. acs.orgnih.gov These solvents are considered more environmentally friendly and are attractive for industrial applications. nih.govnih.gov Studies have shown that a range of solvents, including acetone, ethyl acetate, isopropyl acetate, and various ethereal and alcohol solvents, can yield excellent results in such cross-coupling reactions. nih.gov The use of water as a solvent in Suzuki reactions, often with an alcohol co-solvent for purification, further exemplifies the move towards greener and safer chemical processes.
Strategic environmental control extends beyond solvent choice. It involves adopting principles of green chemistry, such as using catalysts to reduce energy consumption and designing reactions that minimize waste. inovatus.es For instance, developing catalytic systems that are highly active and stable in benign solvents like water or bio-based solvents allows for excellent yields with reduced reaction times and lower catalyst loadings. inovatus.es
| Solvent | Classification | Key Advantages/Considerations | Relevant Findings |
|---|---|---|---|
| Toluene | Traditional | Effective, well-established for many coupling reactions. | Gave quantitative yield in a model Ni-catalyzed coupling. nih.gov |
| 2-Me-THF | Green | Derived from renewable resources, lower toxicity. | Demonstrated as an excellent solvent for Ni-catalyzed couplings, providing high yields. acs.orgnih.gov |
| tert-Amyl Alcohol | Green | Considered a "green" alternative to typical organic solvents. nih.gov | Found to be an excellent solvent for Ni-catalyzed cross-coupling, particularly with heterocyclic substrates. nih.govnih.gov |
| Water | Green | Environmentally benign, non-toxic, non-flammable. | Used successfully in Suzuki reactions, eliminating the need for organic solvents in the synthesis step. |
| Acetone / Ethyl Acetate | Conventional/Greener | Readily available, effective for certain reactions. | Provided product in yields comparable to toluene in specific Ni-catalyzed reactions. nih.gov |
Considerations for Process Efficiency and Scalability (e.g., continuous flow reactors)
Continuous flow reactors have been successfully used for Suzuki cross-couplings of 5-formyl-2-furanylboronic acid with various aryl halides to create furan-based biaryls. nih.gov This approach is noted for its efficiency and has been employed in the synthesis of complex molecules. nih.gov The benefits of flow chemistry include enhanced safety, better temperature control, and improved mixing, which can lead to higher yields and purity. For example, a multi-step continuous-flow procedure for furan synthesis gave a good yield of 77% without requiring purification of the intermediate. acs.org In another case, the yield of an unsymmetrical furan improved from 21% in a sequential batch process to 40% in a continuous-flow setup, while another derivative's yield increased from 4% to 24%. acs.org
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Yield | Often lower, especially for multi-step or unstable intermediates. | Generally higher yields due to precise control of parameters. acs.org |
| Safety | Higher risk with exothermic reactions and hazardous reagents at large scale. | Improved safety due to small reaction volumes and enhanced heat transfer. nih.gov |
| Scalability | Scaling up can be challenging and non-linear. | More straightforward scalability by running the system for longer periods. mdpi.com |
| Process Control | Difficult to precisely control temperature and mixing. | Excellent control over reaction time, temperature, and stoichiometry. acs.org |
| Intermediate Isolation | Often required between steps, increasing time and potential for material loss. | Allows for "telescoped" reactions, avoiding isolation of intermediates. nih.govacs.org |
Advanced Purification and Isolation Techniques in Multi-step Organic Synthesis
The synthesis of a complex target molecule like this compound is a multi-step process where purification is essential at each stage to ensure high purity in the final product. solubilityofthings.com A typical organic chemistry workflow involves the reaction itself, followed by quenching, extraction, drying, and finally, purification. biotage.com
Liquid-Liquid Extraction is a fundamental work-up technique used to separate the desired product from inorganic salts and other impurities based on solubility differences between two immiscible liquid phases, typically an organic solvent and an aqueous solution. youtube.com
Chromatography is a cornerstone of purification in modern organic synthesis. rochester.edu
Flash Chromatography: This technique is widely used for routine purification. biotage.com Automated systems equipped with UV detectors, and sometimes evaporative light-scattering (ELSD) or mass detectors, allow for efficient separation and isolation of compounds from complex reaction mixtures. biotage.com High-performance liquid chromatography (HPLC) methods have been specifically developed for the determination and analysis of aromatic nitriles and their metabolites. nih.gov
Silica (B1680970) Gel Chromatography: A new purification approach based on liquid chromatography with a silica column has been presented as an alternative to other methods for purifying aromatic hydrocarbons, efficiently removing certain biogenic interferences. nih.gov
Crystallization is a powerful method for obtaining highly pure solid compounds. rochester.edu If the product is a solid, crystallization can be an excellent choice for purification, especially on a multi-gram scale. rochester.edu For furan-containing compounds, specific methods have been developed, such as crystallization from a product mixture in an organic solvent by cooling to obtain a slurry of solvent and furanic compound crystals. googleapis.com A patent for producing 5-formyl-2-furylboronic acid, a key precursor, describes a purification step involving recrystallization from a mixture of acetonitrile and water, which resulted in a high-purity white crystalline solid. google.com Various techniques can be employed to induce crystallization, including slow evaporation, solvent layering (using two solvents where the compound has different solubilities), and vapor diffusion, which is particularly suitable for small quantities of material. unifr.ch
| Technique | Primary Application | Advantages | Considerations for this compound |
|---|---|---|---|
| Liquid-Liquid Extraction | Initial work-up to remove inorganic byproducts and water-soluble impurities. youtube.com | Simple, fast, and effective for initial cleanup. | Essential post-reaction step before further purification. |
| Flash Chromatography | Primary method for separating the target compound from byproducts and unreacted starting materials. biotage.com | Versatile, can be automated, suitable for a wide range of compounds. biotage.com | Likely the main purification method after each synthetic step. |
| Crystallization | Final purification step to obtain a highly pure, solid product. rochester.edu | Can yield material of very high purity; cost-effective at scale. | Applicable if the final compound or key intermediates are crystalline solids. Recrystallization from solvents like acetonitrile/water is a proven method for related furan structures. google.com |
| Distillation | Purification of volatile liquids. rochester.edu | Effective for thermally stable, low molecular weight liquids. | Unlikely to be suitable for a complex, high molecular weight solid like the target compound. rochester.edu |
Elucidating the Chemical Reactivity and Transformative Potential of 4 5 Formyl 2 Furyl Phenyl Acetonitrile
Chemical Transformations Involving the Formyl Group (Furan-2-carbaldehyde Moiety)
The aldehyde functional group, or formyl group, located on the furan (B31954) ring is an electrophilic center, primed for a variety of chemical transformations. Its reactivity is central to the synthetic utility of the parent molecule, allowing for extensive derivatization.
The carbonyl carbon of the formyl group is susceptible to attack by a wide range of nucleophiles. This fundamental reaction class allows for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to diverse molecular scaffolds. The reactivity of furan-2-carboxaldehyde derivatives in such reactions is well-established. researchgate.net For instance, reactions with organometallic reagents like Grignard or organolithium compounds would lead to the formation of secondary alcohols. Similarly, the addition of cyanide would yield a cyanohydrin, a precursor to alpha-hydroxy acids. The furan ring's aromaticity and electronic properties influence the electrophilicity of the aldehyde, making it a reliable site for such transformations.
The formyl group can be readily oxidized to the corresponding carboxylic acid, 5-[4-(cyanomethyl)phenyl]furan-2-carboxylic acid. This transformation is a key step in the synthesis of valuable chemical intermediates, such as 2,5-furandicarboxylic acid (FDCA) from related furan aldehydes. researchgate.net Various catalytic systems, including those based on non-precious transition metals, have been developed for the selective oxidation of furanic aldehydes under mild conditions. researchgate.net This conversion introduces a new functional handle, the carboxylic acid, which can undergo further reactions like esterification or amidation.
Reduction of the aldehyde functionality in [4-(5-Formyl-2-furyl)phenyl]acetonitrile yields the corresponding primary alcohol, {4-[5-(hydroxymethyl)-2-furyl]phenyl}acetonitrile. This transformation can be achieved using a variety of standard reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. The resulting hydroxymethyl furan derivative is itself a valuable intermediate, capable of undergoing further reactions typical of alcohols, such as etherification or substitution, often following activation to a halomethyl furan. nih.gov
The Knoevenagel condensation is a cornerstone reaction for furan aldehydes, involving their reaction with compounds possessing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). nih.govresearchgate.net This reaction provides a powerful method for C-C bond formation. researchgate.net The aldehyde of this compound can react with various active methylene compounds, such as other nitriles, to produce α,β-unsaturated systems. For example, the condensation of the closely related 5-phenyl-2-furaldehyde (B76939) with compounds like methyl cyanoacetate (B8463686), ethyl cyanoacetate, and phenyl sulfonyl acetonitrile (B52724) proceeds efficiently. researchgate.net These reactions are often catalyzed by a weak base and result in highly functionalized products with extended conjugation. researchgate.netmdpi.com The condensation with another nitrile, such as 3,4-dichlorophenylacetonitrile, yields the corresponding (Z)-2-(3,4-dichlorophenyl)-3-(5-phenyl-2-furyl)acrylonitrile. researchgate.net
Table 1: Examples of Knoevenagel Condensation with 5-Phenyl-2-furaldehyde This table showcases reactions analogous to those expected for this compound.
| Active Methylene Compound | Product | Yield (%) |
| Methyl cyanoacetate | Methyl 2-cyano-3-(5-phenyl-2-furyl)acrylate | 92% |
| Ethyl cyanoacetate | Ethyl 2-cyano-3-(5-phenyl-2-furyl)acrylate | 72% |
| Phenyl sulfonyl acetonitrile | 1-Phenyl sulfonyl-1-cyano-2-(5-phenyl-2-furyl) ethylene | 68% |
| 3,4-Dichlorophenylacetonitrile | (Z)-2-(3,4-dichlorophenyl)-3-(5-phenyl-2-furyl)acrylonitrile | 94% |
| Data sourced from a study on 5-phenyl-2-furaldehyde, a structural analog. researchgate.net |
The formyl group readily undergoes condensation with primary amines to form imines, commonly known as Schiff bases. nih.gov This reaction involves the formation of a carbon-nitrogen double bond (azomethine group) and is a fundamental transformation in organic and medicinal chemistry. nih.govnih.gov The resulting Schiff bases derived from this compound are valuable intermediates for synthesizing various heterocyclic compounds and can serve as ligands for metal complexes. nih.gov The reaction is typically reversible and can be driven to completion by removing the water formed during the reaction.
Reactivity of the Acetonitrile Moiety
The acetonitrile group (-CH₂CN) on the phenyl ring possesses its own distinct reactivity, primarily centered on the nitrile group and the adjacent methylene protons.
The phenylacetonitrile (B145931) structural unit contains an active methylene group, where the protons alpha to the nitrile are acidic (pKa ≈ 22 in DMSO) and can be removed by a suitable base. mdpi.comwikipedia.org This generates a carbanion that is a potent nucleophile, capable of participating in a variety of carbon-carbon bond-forming reactions, such as alkylation or acylation.
The nitrile group itself can undergo several important transformations:
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to first yield a phenylacetamide derivative and, upon further reaction, a phenylacetic acid derivative. wikipedia.org
Reduction: Catalytic hydrogenation or reduction with reagents like lithium aluminum hydride can convert the nitrile group into a primary amine, yielding a phenethylamine (B48288) derivative. wikipedia.org
Addition Reactions: Organometallic reagents can add to the nitrile carbon to form ketones after hydrolysis.
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form various nitrogen-containing heterocycles. For instance, acetonitrile can undergo [2+2] cyclization reactions when activated. mdpi.com
The dual reactivity of this compound offers a rich platform for chemical synthesis, enabling the selective modification of either the furan-aldehyde or the phenylacetonitrile portion of the molecule to access a wide array of complex structures.
Reactivity at the α-Carbon of the Acetonitrile Group (e.g., deprotonation and subsequent C-C bond formation)
The methylene (CH₂) group positioned between the phenyl ring and the nitrile group is known as the α-carbon. The hydrogen atoms on this carbon are acidic due to the electron-withdrawing nature of the adjacent cyano (-CN) group, which can stabilize the resulting carbanion through resonance.
Under the influence of a suitable base, this α-carbon can be deprotonated to form a resonance-stabilized carbanion. This nucleophilic species is a key intermediate for forming new carbon-carbon bonds. It can readily participate in reactions with various electrophiles, such as alkyl halides (alkylation) or carbonyl compounds (aldol-type condensations). This reactivity is fundamental to many synthetic pathways where aldehydes and ketones undergo substitution at an alpha carbon. libretexts.org
Table 1: Examples of C-C Bond Forming Reactions at the α-Carbon
| Reaction Type | Electrophile Example | Product Type |
| Alkylation | Alkyl Halide (R-X) | Substituted Nitrile |
| Aldol Condensation | Aldehyde/Ketone (R₂C=O) | β-Hydroxynitrile or α,β-Unsaturated Nitrile |
| Acylation | Acyl Chloride (RCOCl) | β-Ketonitrile |
These transformations highlight the utility of the α-carbon as a key nucleophilic center for molecular elaboration.
Hydrolytic Transformations of the Nitrile Group
The nitrile group (-C≡N) in this compound can undergo hydrolysis under either acidic or basic conditions to yield carboxylic acids or amides. youtube.com The reaction typically proceeds in two stages.
Partial Hydrolysis: Under milder conditions, the nitrile can be partially hydrolyzed to form the corresponding primary amide, [4-(5-Formyl-2-furyl)phenyl]acetamide.
Complete Hydrolysis: With more vigorous conditions, such as prolonged heating with strong acid or base, the hydrolysis proceeds further to yield the carboxylic acid, [4-(5-Formyl-2-furyl)phenyl]acetic acid. youtube.com
The choice between acidic and basic catalysis can be significant. In acidic conditions, the first step involves protonation of the nitrile nitrogen to make the carbon more electrophilic for attack by water. youtube.com In basic conditions, the reaction is initiated by the direct attack of a hydroxide (B78521) ion on the electrophilic nitrile carbon. youtube.com It is generally observed that the base-catalyzed mechanism is predominant due to its lower activation energy. umich.edu
Reductive Transformations to Primary Amines
The nitrile functionality is a valuable precursor for the synthesis of primary amines through reduction. This transformation can be achieved using various reducing agents. Common methods include catalytic hydrogenation using catalysts like palladium, platinum, or nickel, or chemical reduction with reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride in the presence of a cobalt catalyst.
The resulting product from the reduction of this compound would be the primary amine, 2-[4-(5-Formyl-2-furyl)phenyl]ethan-1-amine. This transformation is a cornerstone in synthetic organic chemistry for introducing an amino group into a molecule. mnstate.edu
Electrophilic and Nucleophilic Aromatic Substitutions on the Phenyl Ring
The phenyl ring in the molecule is susceptible to substitution reactions, primarily electrophilic aromatic substitution (EAS). Nucleophilic aromatic substitution (NAS) is also a possibility under specific conditions.
Regioselectivity and Electronic Effects of Substituents
The outcome of electrophilic aromatic substitution on the phenyl ring is dictated by the electronic properties of the existing substituents: the 2-furyl group and the acetonitrile moiety. fiveable.meuci.edu
The -(CH₂CN) Group: The cyanomethyl group is generally considered to be an electron-withdrawing and deactivating group due to the electronegativity of the nitrogen atom in the nitrile. As a deactivating group, it directs incoming electrophiles to the meta position. fiveable.me
Given the conflicting directive effects of the two substituents, the regiochemical outcome of an electrophilic substitution reaction can be complex, potentially leading to a mixture of products. However, the more strongly directing group typically governs the position of substitution. mnstate.edu
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Substituent on Phenyl Ring | Electronic Effect | Directing Influence |
| -CH₂CN | Deactivating | meta |
| -(5-Formyl-2-furyl) | Weakly Activating/Deactivating | ortho, para |
Conversely, nucleophilic aromatic substitution (NAS) on the phenyl ring is generally difficult as aromatic rings are electron-rich. wikipedia.org For NAS to occur, the ring must be rendered sufficiently electron-poor, typically by the presence of powerful electron-withdrawing groups (like nitro groups) positioned ortho or para to a good leaving group (such as a halide). pressbooks.pubmasterorganicchemistry.com The subject molecule does not possess this specific arrangement, making standard NAS reactions unlikely without modification.
Chemical Reactivity and Stability of the Furan Ring System
The furan ring is an aromatic heterocycle, but its aromaticity is weaker than that of benzene (B151609), making it more reactive. numberanalytics.com The oxygen heteroatom makes the ring electron-rich and susceptible to various reactions, including electrophilic substitution and cycloadditions. However, the presence of the electron-withdrawing formyl group at the 5-position deactivates the furan ring towards electrophilic attack and influences its stability. Furans can be sensitive to strong acids and oxidizing agents. numberanalytics.com
Cycloaddition Reactions (e.g., Diels-Alder reactions)
Furan and its derivatives can act as the diene component in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. youtube.comyoutube.com This reaction involves the furan reacting with a dienophile (an alkene or alkyne, often bearing electron-withdrawing groups) to form a bicyclic adduct. youtube.com
The reactivity of the furan ring in a Diels-Alder reaction is influenced by its substituents. In this compound, the furan ring is substituted at both the 2- and 5-positions. This substitution pattern, particularly the presence of the bulky phenyl group, may introduce steric hindrance that could affect the approach of the dienophile and potentially lower the reaction rate or influence the stereochemical outcome of the cycloaddition. youtube.comyoutube.com The reaction typically requires heat to proceed. youtube.com
Ring-Opening Reactions and Derivatization Pathways
The furan ring in this compound is susceptible to cleavage under various conditions, leading to a range of linear or alternative cyclic structures. The presence of an electron-withdrawing formyl group at the 5-position influences the stability and reactivity of the furan nucleus.
Acid-Catalyzed Ring-Opening:
In the presence of strong acids, particularly in aqueous media, the furan ring can undergo hydrolysis. This process is typically initiated by protonation of the furan oxygen, followed by nucleophilic attack of water. The resulting intermediate can then rearrange to yield a 1,4-dicarbonyl compound. For this compound, this would theoretically lead to the formation of a substituted succinaldehyde (B1195056) derivative. The general mechanism for the acid-catalyzed ring-opening of furans is a well-documented process in organic chemistry.
Oxidative and Reductive Ring-Opening:
Oxidative cleavage of the furan ring can be achieved using various oxidizing agents, such as ozone or potassium permanganate (B83412). This would lead to the formation of carboxylic acid or dicarboxylic acid derivatives. Conversely, reductive ring-opening, though less common for simple furans, can sometimes be achieved under specific catalytic hydrogenation conditions, potentially yielding diols or saturated cyclic ethers. The specific products would depend on the reaction conditions and the catalyst employed.
Derivatization through Ring Transformation:
The furan ring can also serve as a precursor to other heterocyclic systems. For instance, the Paal-Knorr synthesis, a classical method for synthesizing pyrroles and thiophenes, can be conceptually applied. Reaction with primary amines or ammonia (B1221849) in the presence of an acid catalyst could potentially convert the furan moiety into a corresponding pyrrole (B145914) derivative. Similarly, treatment with sulfiding agents like Lawesson's reagent could yield a thiophene (B33073) analog. These transformations would provide access to a new class of heterocyclic compounds derived from the starting material.
A summary of potential ring-opening and derivatization pathways is presented in Table 1.
| Reaction Type | Reagents/Conditions | Potential Product(s) |
| Acid-Catalyzed Hydrolysis | Strong acid (e.g., HCl, H₂SO₄), Water | Substituted 1,4-dicarbonyl compound |
| Oxidative Cleavage | Ozone, KMnO₄, etc. | Carboxylic acid derivatives |
| Paal-Knorr Pyrrole Synthesis | Primary amine, Acid catalyst | Substituted pyrrole derivative |
| Paal-Knorr Thiophene Synthesis | Lawesson's reagent, P₄S₁₀ | Substituted thiophene derivative |
Table 1: Potential Ring-Opening and Derivatization Reactions of the Furan Moiety
Chemo- and Regioselective Functionalization Strategies across Multiple Reactive Sites
The presence of three distinct functional groups in this compound necessitates careful control of reaction conditions to achieve selective transformations. The formyl group, the acetonitrile moiety, and the furan ring each exhibit unique reactivity profiles that can be exploited for selective derivatization.
Reactions at the Formyl Group:
The aldehyde functionality is a versatile handle for a wide array of chemical transformations.
Oxidation: The formyl group can be readily oxidized to a carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent. This transformation would yield [4-(5-carboxy-2-furyl)phenyl]acetic acid.
Reduction: Selective reduction of the aldehyde to a primary alcohol can be achieved using mild reducing agents such as sodium borohydride. This would afford [4-(5-hydroxymethyl-2-furyl)phenyl]acetonitrile.
Condensation Reactions: The formyl group can participate in various condensation reactions. For instance, a Knoevenagel condensation with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate would extend the carbon chain and introduce new functional groups. Similarly, a Wittig reaction would allow for the conversion of the aldehyde to an alkene. A related reaction involves the condensation of 5-phenyl-2-furaldehydes with phenylacetonitrile to form 2-phenyl-3-[5-(X-phenyl)-2-furyl]acrylonitriles, suggesting a similar pathway for the target molecule.
Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) would lead to the formation of a secondary or tertiary amine, providing a route to a variety of N-substituted derivatives.
Reactions at the Acetonitrile Group:
The acetonitrile group also offers several possibilities for functionalization.
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, [4-(5-formyl-2-furyl)phenyl]acetic acid, or a primary amide, [4-(5-formyl-2-furyl)phenyl]acetamide, respectively. The synthesis of the related compound, N-(4-(5-formyl-2-furyl)phenyl)acetamide, indicates that the furan and formyl groups are stable under at least some conditions that modify the acetonitrile group.
Reduction: The nitrile can be reduced to a primary amine, 2-[4-(5-formyl-2-furyl)phenyl]ethanamine, using strong reducing agents like lithium aluminum hydride.
Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile to form ketones after hydrolysis of the intermediate imine.
Selective Functionalization of the Furan Ring:
The furan ring itself can undergo electrophilic substitution reactions. However, the presence of the deactivating formyl group would direct incoming electrophiles to the 3- or 4-position of the furan ring. Reactions such as nitration, halogenation, or sulfonation could potentially be achieved under carefully controlled conditions to avoid ring-opening.
The challenge in the synthetic manipulation of this compound lies in the selective transformation of one functional group in the presence of the others. This requires a judicious choice of reagents and reaction conditions. For example, the use of chemoselective reducing agents could allow for the reduction of the formyl group without affecting the nitrile or the furan ring. Similarly, protecting group strategies could be employed to temporarily mask one functional group while another is being modified.
A summary of potential selective functionalization strategies is presented in Table 2.
| Target Site | Reaction Type | Reagents/Conditions | Potential Product |
| Formyl Group | Oxidation | KMnO₄, Jones reagent | [4-(5-carboxy-2-furyl)phenyl]acetic acid |
| Formyl Group | Reduction | NaBH₄ | [4-(5-hydroxymethyl-2-furyl)phenyl]acetonitrile |
| Formyl Group | Knoevenagel Condensation | Malononitrile, Base | 2-[4-(5-formyl-2-furyl)phenyl]ethene-1,1-dicarbonitrile |
| Acetonitrile Group | Hydrolysis (to acid) | Acid, Heat | [4-(5-formyl-2-furyl)phenyl]acetic acid |
| Acetonitrile Group | Hydrolysis (to amide) | Base, H₂O₂ | [4-(5-formyl-2-furyl)phenyl]acetamide |
| Acetonitrile Group | Reduction | LiAlH₄ | 2-[4-(5-formyl-2-furyl)phenyl]ethanamine |
| Furan Ring | Electrophilic Halogenation | NBS, Br₂ | 3- or 4-halo substituted derivative |
Table 2: Chemo- and Regioselective Functionalization Strategies
Exploration of Applications and Functional Significance in Chemical Sciences
Role as a Key Intermediate in Complex Organic Synthesis
The intrinsic reactivity of its functional groups makes [4-(5-Formyl-2-furyl)phenyl]acetonitrile a promising intermediate for the synthesis of complex molecular architectures. The electron-rich furan (B31954) ring, the electrophilic formyl group, and the nucleophilic potential of the acetonitrile's alpha-carbon create a platform for a diverse range of chemical transformations.
The furan nucleus is a prevalent scaffold in numerous biologically active compounds and approved pharmaceutical agents. ijabbr.comijabbr.comutripoli.edu.ly Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. utripoli.edu.lymdpi.com The furan ring within this compound can serve as a linchpin for the construction of more complex heterocyclic systems. For instance, the Paal-Knorr synthesis allows for the conversion of 1,4-dicarbonyl compounds, which can be derived from furan precursors, into substituted pyrroles and thiophenes. youtube.com
The formyl group is a versatile handle for elaboration into various heterocyclic rings. It can readily undergo condensation reactions with a variety of nucleophiles. For example, reaction with hydrazines can yield pyrazoles, while condensation with hydroxylamine (B1172632) can lead to isoxazoles. Furthermore, the aldehyde can participate in multicomponent reactions, providing a rapid entry into densely functionalized heterocyclic systems. The reactivity of the formyl group is central to the synthetic utility of related compounds like 5-phenyl-2-furaldehyde (B76939) in generating polyfunctionalized heterocyclic compounds. researchgate.net
The nitrile group of the phenylacetonitrile (B145931) moiety can also be a key participant in the formation of heterocyclic systems. Nitriles are known precursors to a variety of nitrogen-containing heterocycles, such as pyridines, pyrimidines, and imidazoles, through well-established cyclization strategies.
The combination of these reactive sites in one molecule suggests that this compound could be a valuable precursor for novel, hybrid heterocyclic scaffolds with potential therapeutic applications.
The modular nature of this compound makes it an attractive building block for the design of compound libraries for drug discovery. Each of the three key components—the furan ring, the phenyl ring, and the acetonitrile (B52724) linker—can be systematically modified to explore the structure-activity relationships (SAR) of a potential drug candidate.
The phenylacetonitrile scaffold itself is a recognized structural motif in medicinal chemistry. nih.gov Derivatives of phenylacetonitrile are found in a range of pharmaceuticals, and the modification of the phenyl ring with different substituents can significantly impact the biological activity. nih.gov The furan ring can act as a bioisostere for a phenyl ring, offering a different electronic and steric profile that can modulate a compound's interaction with a biological target. researchgate.net The isosteric replacement of a phenyl group with a furyl or thienyl group has been shown to be a successful strategy in the development of potent anticancer agents. researchgate.net
The formyl group provides a convenient point for diversification. It can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into an imine, each modification leading to a new class of analogues with potentially different biological properties. This allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for drug development.
The following table outlines potential modifications of this compound for analogue design:
| Original Moiety | Potential Modification | Resulting Functional Group | Potential Impact on Properties |
| Formyl Group | Oxidation | Carboxylic Acid | Increased polarity, potential for salt formation |
| Formyl Group | Reduction | Alcohol | Increased polarity, hydrogen bonding capability |
| Formyl Group | Reductive Amination | Amine | Introduction of a basic center, potential for salt formation |
| Furan Ring | Hydrogenation | Tetrahydrofuran Ring | Increased flexibility, loss of aromaticity |
| Phenyl Ring | Substitution (e.g., with -OH, -OCH₃, -F) | Substituted Phenyl Ring | Altered electronics, lipophilicity, and metabolic stability |
| Acetonitrile Group | Hydrolysis | Carboxylic Acid | Increased polarity, introduction of an acidic center |
Materials Science and Polymer Chemistry Applications
Furan-based monomers are gaining increasing attention as renewable building blocks for the synthesis of sustainable polymers. core.ac.ukpatsnap.comresearchgate.net The furan ring can be incorporated into polymer backbones to impart specific properties, such as thermal stability and chemical resistance.
The bifunctional nature of this compound, with its reactive formyl and nitrile groups, suggests its potential as a monomer or cross-linking agent in polymer synthesis. The formyl group can participate in condensation polymerizations with suitable co-monomers, such as diamines or diols, to form polyimines (Schiff base polymers) or polyacetals, respectively. These polymers could possess interesting optical and electronic properties due to the extended conjugation provided by the furan and phenyl rings.
Furan-based resins, derived from furfural (B47365) and furfuryl alcohol, are used in the production of coatings, adhesives, and composite materials due to their excellent thermal and chemical resistance. patsnap.comresearchgate.net The structure of this compound, with its aromatic and polar functional groups, suggests its potential use in the formulation of functional coatings.
The molecule could be incorporated into a polymer matrix to enhance its adhesion to various substrates. The nitrile group can improve the solvent resistance and thermal stability of a coating. Furthermore, the conjugated system of the molecule might impart UV-protective or conductive properties to the coating. The coupling of furan derivatives with phenolic compounds is a known strategy for creating functional monomers for applications in coatings and composites. rsc.org
Contributions to Agrochemical Research and Development
Furfural and its derivatives have established applications in the agrochemical industry, particularly as fungicides and nematicides. scispace.comresearchgate.netresearchgate.netepa.gov The furan ring is a key structural feature in several commercial and experimental pesticides. The biological activity of these compounds is often attributed to the specific substitution pattern on the furan ring.
The presence of the formyl group in this compound is significant, as formyl- and nitro-substituted furans have shown notable pharmacological and pesticidal activities. rsc.org The molecule could be investigated for its own intrinsic biological activity against various plant pathogens.
Furthermore, this compound could serve as a versatile intermediate for the synthesis of more complex agrochemicals. The reactivity of the formyl and nitrile groups allows for the introduction of a wide range of other functional groups, leading to the creation of novel furan-based pesticides with potentially improved efficacy, selectivity, and environmental profiles.
The following table summarizes the potential agrochemical applications based on the structural features of this compound:
| Structural Feature | Potential Agrochemical Application | Rationale |
| Furan Ring | Fungicide, Nematicide | The furan scaffold is present in known agrochemicals with these activities. scispace.comepa.gov |
| Formyl Group | Precursor for active ingredients | The formyl group can be converted into other functional groups known to enhance pesticidal activity. |
| Phenylacetonitrile Moiety | Modulation of activity and properties | The substituted phenyl ring can influence the compound's uptake, translocation, and interaction with the target pest. |
Exploration of this compound in Chemical Sciences
The compound this compound is a notable organic molecule characterized by a phenylacetonitrile core linked to a furan ring bearing a formyl group. This structure incorporates several functional groups that suggest its potential as a versatile intermediate in organic synthesis. This article explores its role, particularly within the realm of agrochemical development.
Advanced Spectroscopic and Analytical Characterization Methodologies for 4 5 Formyl 2 Furyl Phenyl Acetonitrile
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR, 2D NMR techniques)
¹H NMR Spectroscopy: The proton NMR spectrum of [4-(5-Formyl-2-furyl)phenyl]acetonitrile is expected to exhibit distinct signals corresponding to the aldehydic, aromatic, furan (B31954), and methylene (B1212753) protons. The aldehydic proton (CHO) would appear as a singlet in the downfield region, typically around 9.6-10.0 ppm. The protons of the furan ring would present as two doublets, with chemical shifts influenced by the electron-withdrawing formyl group. The phenyl ring protons would likely appear as two sets of doublets in the aromatic region (7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The methylene protons of the acetonitrile (B52724) group (-CH₂CN) would be observed as a singlet, typically in the range of 3.7-4.0 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbon of the aldehyde group would be found significantly downfield, generally above 175 ppm. The carbon of the nitrile group (CN) would appear in the range of 115-120 ppm. The spectrum would also display characteristic signals for the carbons of the furan and phenyl rings, with their specific chemical shifts determined by the electronic effects of the substituents.
2D NMR Techniques: To definitively assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. COSY would reveal the coupling between adjacent protons, while HSQC would correlate each proton to its directly attached carbon atom. HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the entire molecular puzzle.
Hypothetical ¹H and ¹³C NMR Data: While specific experimental data for this exact compound is not readily available in the public domain, based on known values for similar structures, a hypothetical data set can be predicted.
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| CHO | ~9.65 (s, 1H) | ~177.5 |
| Furyl-H | ~7.30 (d, 1H), ~6.80 (d, 1H) | ~153.0, ~122.0, ~112.5, ~158.0 |
| Phenyl-H | ~7.80 (d, 2H), ~7.45 (d, 2H) | ~135.0, ~130.0, ~128.0, ~132.0 |
| CH₂CN | ~3.90 (s, 2H) | ~23.0 |
| CN | - | ~118.0 |
Mass Spectrometry (MS) Techniques (e.g., HRMS for exact mass, fragmentation pattern analysis)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS is employed to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₁₂H₉NO₂). The calculated exact mass for the [M+H]⁺ ion would be compared to the experimentally measured value to confirm the molecular formula.
Fragmentation Pattern Analysis: Electron Ionization (EI) or Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern. The fragmentation of the molecular ion would be expected to yield characteristic fragments. For instance, cleavage of the bond between the phenyl ring and the furan ring could occur. Loss of the formyl group (-CHO) or the cyanomethyl group (-CH₂CN) are also plausible fragmentation pathways that would provide valuable structural information.
Vibrational Spectroscopy (e.g., Infrared and Raman Spectroscopy) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands. A strong carbonyl (C=O) stretching vibration for the aldehyde group is expected in the region of 1680-1700 cm⁻¹. The C≡N stretching vibration of the nitrile group would appear around 2240-2260 cm⁻¹. The spectrum would also feature C-H stretching vibrations for the aromatic and furan rings (around 3000-3100 cm⁻¹) and the methylene group (around 2850-2960 cm⁻¹), as well as C=C stretching vibrations for the aromatic and furan rings (in the 1450-1600 cm⁻¹ region). The C-O-C stretching of the furan ring would also be observable.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C≡N and C=C stretching vibrations are typically strong in the Raman spectrum, which can aid in their definitive assignment.
Characteristic Vibrational Frequencies (Predicted):
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
| Aldehyde (CHO) | C=O stretch | ~1690 |
| Nitrile (CN) | C≡N stretch | ~2250 |
| Aromatic/Furan | C=C stretch | ~1500-1600 |
| Aromatic/Furan | C-H stretch | ~3050-3150 |
| Methylene (CH₂) | C-H stretch | ~2850-2960 |
| Furan | C-O-C stretch | ~1000-1100 |
Chromatographic Methods for Purity Assessment, Separation, and Quantification (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Thin-Layer Chromatography (TLC), Column Chromatography)
Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound.
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method used to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of the product. nih.gov A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) would be used to separate the compound from starting materials and by-products on a silica (B1680970) gel plate.
Column Chromatography: For the purification of the compound on a larger scale, column chromatography using silica gel as the stationary phase is typically employed. nih.gov The crude product is loaded onto the column and eluted with an appropriate solvent gradient to isolate the pure compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the final purity assessment and quantification of the compound. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a gradient of acetonitrile and water, would likely be effective for separating the compound from any remaining impurities. synhet.comsielc.com Detection is typically achieved using a UV detector, set at a wavelength where the compound exhibits strong absorbance.
Gas Chromatography (GC): Depending on the thermal stability and volatility of the compound, GC could also be used for purity analysis. The compound would be injected into a heated column where it is separated based on its boiling point and interaction with the stationary phase.
Elemental Analysis for Compositional Verification
Elemental analysis is a destructive method used to determine the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the compound. The experimentally determined percentages are compared with the calculated theoretical values for the proposed molecular formula (C₁₂H₉NO₂). A close agreement between the experimental and calculated values provides strong evidence for the correctness of the elemental composition.
Theoretical Elemental Composition for C₁₂H₉NO₂:
Carbon (C): 72.35%
Hydrogen (H): 4.55%
Nitrogen (N): 7.03%
Oxygen (O): 16.06%
Computational Chemistry and Theoretical Investigations of 4 5 Formyl 2 Furyl Phenyl Acetonitrile
Quantum Mechanical Studies of Electronic Structure and Bonding Characteristics
Quantum mechanical calculations are fundamental to understanding the electronic environment of [4-(5-Formyl-2-furyl)phenyl]acetonitrile. These methods provide a detailed picture of electron distribution and bonding. The molecule possesses a conjugated system extending across the furan (B31954) ring, the phenyl ring, and the formyl group. wikipedia.org This conjugation influences the molecule's electronic properties, including its stability and spectroscopic characteristics. wikipedia.org
The furan ring, with its oxygen heteroatom, contributes a lone pair of electrons to the π-system, which impacts the aromaticity and reactivity of the ring. wikipedia.org The electron-withdrawing nature of the formyl (-CHO) and cyano (-CN) groups significantly influences the electron density distribution across the entire molecule. This is expected to create a polarized molecule with specific sites susceptible to nucleophilic or electrophilic attack.
Density Functional Theory (DFT) Calculations for Geometry Optimization, Spectroscopic Property Prediction, and Molecular Orbital Analysis
Density Functional Theory (DFT) is a robust computational method for investigating the properties of molecules like this compound. youtube.comresearcher.life DFT calculations can be employed to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. For this molecule, key considerations would be the dihedral angles between the furan and phenyl rings and the orientation of the formyl and acetonitrile (B52724) substituents.
DFT can also predict various spectroscopic properties. For instance, the vibrational frequencies from DFT calculations can be correlated with experimental infrared (IR) and Raman spectra, aiding in the identification and characterization of the compound. mdpi.com The predicted IR spectrum would likely show characteristic stretching frequencies for the nitrile (C≡N), carbonyl (C=O), and furan ring vibrations. Electronic transitions calculated by time-dependent DFT (TD-DFT) can provide insights into the UV-Visible absorption spectrum, which is governed by the π-π* transitions within the conjugated system.
Molecular orbital analysis, another output of DFT calculations, is crucial for understanding reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy and localization of the HOMO indicate regions susceptible to electrophilic attack, while the LUMO points to sites of nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.
Table 1: Illustrative DFT Data for a Structurally Similar Furan Derivative (Note: This data is for a related compound, 5-aryl-2-furaldehyde, and serves as an example of the type of information obtained from DFT calculations.)
| Property | Calculated Value | Significance for this compound |
| HOMO Energy | -6.5 eV | Indicates the energy of the most available electrons for reaction. |
| LUMO Energy | -2.1 eV | Indicates the energy of the lowest energy orbital to accept electrons. |
| HOMO-LUMO Gap | 4.4 eV | A larger gap suggests higher kinetic stability. |
| Dipole Moment | 3.5 D | A significant dipole moment suggests a polar molecule. |
This illustrative data is based on general knowledge of similar compounds and is not from a specific publication on this compound.
Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular modeling and dynamics (MD) simulations provide insights into the conformational flexibility and intermolecular interactions of this compound. nih.gov The molecule has rotational freedom around the single bond connecting the furan and phenyl rings. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable conformations and the energy barriers between them.
These simulations can also model how the molecule interacts with other molecules, including solvents or biological macromolecules. acs.org This is particularly relevant for understanding its solubility and potential biological activity. For instance, MD simulations could reveal how the polar formyl and cyano groups engage in hydrogen bonding or other electrostatic interactions.
Prediction of Reactivity and Selectivity in Chemical Transformations (e.g., identification of electrophilic/nucleophilic attack sites, transition state analysis)
Computational methods are invaluable for predicting the reactivity and selectivity of this compound in various chemical reactions. rsc.org Analysis of the molecular electrostatic potential (MEP) map, derived from quantum mechanical calculations, can visually identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
The formyl group's carbonyl carbon is an expected electrophilic site, susceptible to attack by nucleophiles. Conversely, the oxygen atom of the formyl group and the nitrogen atom of the nitrile group are nucleophilic centers. The furan ring itself can act as a diene in Diels-Alder reactions, although its reactivity is influenced by the substituents. rsc.org
Transition state analysis for specific reactions can be performed to calculate activation energies, providing a quantitative measure of reaction rates. stanford.edulibretexts.org This allows for the prediction of the most likely reaction pathways and the selectivity of product formation. For example, in a reduction reaction, one could computationally determine whether the formyl group is more readily reduced than the nitrile group.
Thermodynamic and Kinetic Studies of Relevant Chemical Reactions and Pathways
Computational chemistry allows for the detailed thermodynamic and kinetic investigation of reactions involving this compound. fiveable.melibretexts.org By calculating the Gibbs free energy change (ΔG) for a reaction, it is possible to determine whether the reaction is thermodynamically favorable (spontaneous). libretexts.org
Kinetic studies involve the calculation of activation energies (Ea) and rate constants (k) for elementary reaction steps. dtu.dk This information is crucial for understanding the speed at which a reaction proceeds. For example, a theoretical study could compare the kinetics of different synthetic routes to this compound to identify the most efficient pathway.
Table 2: Illustrative Thermodynamic and Kinetic Data for a Hypothetical Reaction (Note: This data is hypothetical and serves to illustrate the types of parameters calculated.)
| Reaction Parameter | Calculated Value | Significance |
| ΔH (Enthalpy) | -25 kcal/mol | The reaction is exothermic. |
| ΔS (Entropy) | -10 cal/mol·K | The reaction leads to a decrease in disorder. |
| ΔG (Gibbs Free Energy) | -22 kcal/mol | The reaction is spontaneous under standard conditions. |
| Ea (Activation Energy) | 15 kcal/mol | Represents the energy barrier that must be overcome for the reaction to occur. |
Structure-Property Relationship Modeling at the Molecular Level
By systematically modifying the structure of this compound in silico and calculating the resulting properties, it is possible to establish quantitative structure-property relationships (QSPRs). mjgubermanpfeffer.orgrsc.org For example, one could investigate how substituting the phenyl ring with different functional groups affects the molecule's electronic properties, solubility, or reactivity.
These models are valuable for designing new molecules with desired characteristics. For instance, if the goal is to develop a derivative with enhanced biological activity, QSPR studies could guide the selection of substituents that are predicted to improve interactions with a biological target. nih.govsemanticscholar.org
Future Prospects and Emerging Research Directions
Development of Novel and Sustainable Synthetic Routes for Scalable Production
The future industrial viability of [4-(5-Formyl-2-furyl)phenyl]acetonitrile hinges on the development of green and scalable synthetic methodologies. Current research is focused on moving away from classical, often harsh, synthetic conditions towards more sustainable alternatives. A key area of exploration is the use of transition-metal catalysis for the crucial C-C bond formations.
One promising approach involves the catalytic cyanation of a suitable aryl halide or triflate precursor. Modern methods employing nickel and palladium catalysts have shown great promise for the synthesis of arylacetonitriles. nih.govmdpi.comrsc.orgacs.org These reactions can utilize less toxic cyanide sources and often proceed under milder conditions with high functional group tolerance. For instance, a hypothetical sustainable synthesis could involve a palladium-catalyzed cross-coupling reaction between a protected 4-bromophenylacetonitrile (B126402) derivative and a 5-formylfuran boronic acid, or a direct C-H functionalization of the furan (B31954) ring. acs.org
The furan moiety itself is often derived from biomass, such as from the dehydration of carbohydrates to form furfural (B47365), which can be further functionalized. uliege.beijabbr.com Integrating these bio-based routes with advanced catalytic C-H activation or cross-coupling strategies represents a significant step towards a truly sustainable production pipeline. nih.gov Research into flow chemistry processes for these reactions is also anticipated, which could offer enhanced safety, efficiency, and scalability for industrial production. google.com
Table 1: Illustrative Comparison of Potential Synthetic Routes
| Route | Catalyst System (Hypothetical) | Solvent | Temperature (°C) | Key Advantages |
|---|---|---|---|---|
| Classical (e.g., Rosenmund-von Braun) | CuCN | High-boiling polar solvent | >150 | Well-established |
| Palladium-Catalyzed Cyanation | Pd(OAc)₂ / Ligand | Toluene (B28343) / DMF | 80-130 | Lower toxicity, broader substrate scope rsc.org |
| Nickel-Catalyzed Cyanation | NiBr₂ / Ligand | Acetonitrile (B52724) | 80-100 | Cost-effective metal, uses acetonitrile as CN source nih.govmdpi.com |
| Sustainable C-H Functionalization | [Pd(C₃H₅)Cl]₂ / Tedicyp | Dioxane | 120 | Atom-economical, avoids pre-functionalization acs.org |
Exploration of Unconventional Reactivity and Catalysis for Derivatization
The rich chemical functionality of this compound provides a vast landscape for derivatization. Future research will undoubtedly focus on the selective manipulation of its key reactive sites: the formyl group, the nitrile group, and the furan ring.
The aldehyde functionality is a prime target for a myriad of transformations, including reductive aminations to generate novel amine derivatives, Wittig reactions to extend the conjugated system, and various condensation reactions. organic-chemistry.org Organocatalysis, in particular, offers a metal-free and environmentally benign approach to asymmetrically functionalize the molecule via the formyl group, potentially leading to chiral derivatives with interesting biological properties. researchgate.net
The nitrile group can be hydrolyzed to carboxylic acids or amides, or reduced to primary amines, providing pathways to a diverse set of analogs. libretexts.org Furthermore, the nitrile itself can act as a versatile functional handle in cycloaddition reactions or as a directing group in further aromatic substitutions.
The furan ring, while aromatic, possesses unique reactivity. It can participate in Diels-Alder reactions, be opened to yield linear dicarbonyl compounds, or undergo further C-H functionalization at its vacant positions. acs.orgnih.govgoogle.com The development of chemoselective catalytic systems that can differentiate between the various C-H bonds on the furan and phenyl rings will be a significant area of investigation.
Design and Synthesis of Advanced Functional Materials Based on the Compound Scaffold
The conjugated system inherent in the this compound scaffold makes it an attractive building block for advanced functional materials. The ability to extend this conjugation through polymerization or controlled oligomerization opens up possibilities in organic electronics and photonics. numberanalytics.com
Furan-based conjugated polymers have been investigated for applications in organic solar cells and light-emitting diodes. rsc.orgugm.ac.idresearchgate.net The presence of both an aldehyde and a nitrile group in the monomer could allow for the synthesis of novel polymers through polycondensation or other polymerization techniques. For example, condensation of the formyl group with suitable co-monomers could lead to polymers with tunable bandgaps and photoluminescence properties. ugm.ac.id The nitrile group could be used to modify the polymer's properties post-polymerization or to facilitate intermolecular interactions and charge transport.
The planar nature of the furan and phenyl rings could also be exploited in the design of liquid crystals or other self-assembling materials. The potential for this molecule to form ordered structures through hydrogen bonding or π-π stacking is an area ripe for exploration. cmu.edu
Table 2: Potential Functional Materials Derived from this compound
| Material Class | Potential Synthetic Strategy | Key Features | Potential Applications |
|---|---|---|---|
| Conjugated Polymers | Wittig Polycondensation; Knoevenagel Polycondensation ugm.ac.id | Tunable electronic properties, photoluminescence | Organic photovoltaics, sensors, LEDs rsc.orgugm.ac.id |
| Cross-linked Resins | Condensation with polyols or polyamines | High thermal stability, chemical resistance | Composites, coatings ijabbr.com |
| Functional Dyes | Derivatization of the formyl group | Strong absorption in the visible spectrum | Dye-sensitized solar cells, imaging agents |
| Liquid Crystals | Introduction of long alkyl chains | Self-assembly into ordered phases | Display technologies |
Integration with High-Throughput Experimentation and Automated Synthesis Platforms
The future of chemical research lies in the acceleration of discovery through automation and high-throughput methods. The versatility of this compound makes it an ideal candidate for such approaches. Automated synthesis platforms can be programmed to rapidly generate libraries of derivatives by systematically varying the reactions at the formyl and nitrile positions. nih.govresearchgate.netsigmaaldrich.com
For example, an automated synthesizer could perform a matrix of reductive amination reactions using a diverse set of primary and secondary amines, followed by purification and characterization, all with minimal human intervention. sigmaaldrich.com This would allow for the rapid exploration of the chemical space around the core scaffold.
Application in Chemical Biology as Molecular Probes and Tools for Mechanistic Studies
The unique combination of a bio-derived furan moiety and a synthetically versatile phenylacetonitrile (B145931) group makes this compound a promising scaffold for the development of molecular probes in chemical biology. The nitrile group, in particular, has been recognized for its utility in covalent inhibitors and as an infrared probe due to its distinct vibrational frequency. nih.govrsc.orgnih.govacs.org
Derivatives of this compound could be designed as fluorescent probes by incorporating fluorogenic moieties or by exploiting the inherent fluorescence of the extended conjugated system that can be built from it. rsc.org The formyl group provides a convenient handle for attaching linkers for bioconjugation to proteins or nucleic acids. Furan-modified peptide nucleic acids (PNAs) have already been shown to be effective in targeting DNA and RNA. nih.gov
Moreover, the nitrile group can act as a warhead in the design of covalent inhibitors for specific enzymes, a strategy that has gained significant traction in drug discovery. nih.govrsc.org By tuning the electronics of the molecule, the reactivity of the nitrile towards nucleophilic residues in an enzyme's active site could be modulated. The furan-phenyl scaffold would serve to direct the molecule to the target protein, providing specificity. The study of how modifications to this scaffold affect binding and reactivity would provide valuable mechanistic insights into enzyme function and inhibition.
Q & A
Q. What are the recommended synthetic pathways for [4-(5-Formyl-2-furyl)phenyl]acetonitrile, and how can intermediates be characterized?
The compound can be synthesized via condensation reactions between substituted benzoic acid derivatives and aldehydes. For example, intermediates like 2-(4-(trifluoromethyl)phenyl)acetonitrile are synthesized by reacting 4-(trifluoromethyl)benzoic acid with aldehydes under reflux conditions in acetonitrile, followed by purification via column chromatography . Characterization typically involves 1H NMR , 13C NMR , and HRMS to confirm structural integrity and purity. For instance, in diphenylacrylonitrile derivatives, aromatic protons and formyl groups are identified via downfield shifts in 1H NMR (δ 9.6–10.2 ppm for aldehydes) .
Q. How should researchers design experiments to optimize reaction yields for arylacetonitrile derivatives?
Key parameters include solvent selection (e.g., acetonitrile for polar intermediates), temperature control (e.g., 60–82°C for nucleophilic substitutions), and catalysts (e.g., triethylamine for deprotonation). Inert atmospheres (N₂/Ar) are critical for oxygen-sensitive reactions . For example, coupling reactions with potassium carbonate in acetonitrile at 82°C achieved 92.2% yield in a related nitrile synthesis . Post-reaction analysis via TLC or HPLC ensures reaction completion.
Q. What spectroscopic techniques are most effective for resolving structural ambiguities in arylacetonitrile derivatives?
- 1H/13C NMR : Differentiates regioisomers via coupling patterns (e.g., para-substituted phenyl groups show singlet aromatic protons).
- HRMS : Confirms molecular ion peaks (e.g., [M+H]+ for C₁₄H₁₀F₃NO₂ at m/z 298.0825).
- X-ray crystallography : Resolves stereochemistry, as seen in the crystal structure of 2-{4-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]phenyl}acetonitrile, which revealed planar geometry at the dioxane ring .
Advanced Research Questions
Q. How can researchers address discrepancies in anti-proliferatory activity data for arylacetonitrile derivatives across cell lines?
Contradictions may arise from variations in cell permeability, metabolic stability, or off-target effects. Methodological solutions include:
- Dose-response curves : Assess IC₅₀ values across multiple concentrations (e.g., 0.1–100 µM) using the MTT assay .
- Selectivity profiling : Compare activity in cancer vs. non-cancer cell lines (e.g., 12-cell-line panels) to identify structure-activity relationships (SAR). For example, (Z)-3-(4-propoxyphenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile showed selective toxicity against leukemia cells (IC₅₀ = 1.2 µM) .
Q. What strategies enhance the stability of this compound in aqueous solutions for pharmacological studies?
Q. How can computational methods predict the reactivity of the formyl group in this compound?
- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic attack sites.
- Molecular docking : Screen interactions with biological targets (e.g., enzymes with aldehyde-binding pockets). For example, steroid-pyrrolo-triazecin derivatives with acetonitrile moieties showed enhanced binding to hormone receptors in silico .
Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?
- Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for large batches.
- Byproduct formation : Optimize stoichiometry (e.g., 1:1.05 molar ratio of aldehyde to benzoic acid derivative) to minimize unreacted starting materials .
- Safety : Use closed systems to handle volatile nitriles and avoid acetonitrile exposure .
Methodological Reference Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
